An In-depth Technical Guide to 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one, a molecule of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, predictive models, and established synthetic methodologies to offer a detailed profile. The guide covers the compound's structure, physicochemical properties, a proposed synthetic route via the Ugi multicomponent reaction, expected spectral characteristics, and potential applications in drug discovery, with a focus on the pharmacological relevance of the spirocyclic lactam scaffold.
Introduction: The Significance of Spirocyclic Lactams in Drug Discovery
Spirocyclic scaffolds have garnered considerable attention in modern medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as enhanced potency, selectivity, and metabolic stability.[1] The rigid conformation of spirocycles provides a unique structural framework that can effectively probe the binding sites of biological targets.[2] Among these, the 1,4-diazaspiro[4.4]nonan-2-one core, a type of spiro-lactam, is a particularly valuable motif. Lactams are cyclic amides that are prevalent in a wide array of biologically active compounds, including antibiotics. The incorporation of a spirocyclic system into a lactam structure introduces conformational rigidity and novel exit vectors for substituent placement, making them attractive for library synthesis and lead optimization in drug discovery programs.[1][3]
Chemical Identity and Physicochemical Properties
3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is a heterocyclic organic compound featuring a spirocyclic lactam core with a 3-bromophenyl substituent.
Table 1: Chemical Identity of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
| Identifier | Value |
| CAS Number | 1272755-85-7[4] |
| Molecular Formula | C₁₃H₁₅BrN₂O[4] |
| Molecular Weight | 295.18 g/mol [5] |
| IUPAC Name | 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one |
| Canonical SMILES | C1CCC2(C1)N=C(C(=O)N2)C3=CC=CC(=C3)Br |
Table 2: Predicted Physicochemical Properties of 3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 41.13 Ų | [5] |
| logP (Octanol-Water Partition Coefficient) | 2.4799 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Rotatable Bonds | 1 | [5] |
The predicted logP value suggests that the compound possesses moderate lipophilicity, a key parameter influencing oral bioavailability and cell membrane permeability. The TPSA is within a range that is generally considered favorable for drug-likeness.
Solubility: Direct experimental solubility data is unavailable. However, based on its predicted logP and the presence of polar functional groups (amide and secondary amines), 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. Its solubility in aqueous solutions is likely to be low.
Synthesis and Mechanistic Insights
Multicomponent reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecular architectures from simple starting materials in a single step. The Ugi four-component reaction (U-4CR) is a particularly powerful MCR for the synthesis of α-aminoacyl amide derivatives and is a plausible and efficient method for the synthesis of the 1,4-diazaspiro[4.4]nonan-2-one scaffold.[6][7]
Proposed Synthetic Pathway: Ugi Four-Component Reaction
A plausible synthetic route to 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one involves the reaction of four key components: an amine, a ketone, an isocyanide, and a carboxylic acid.
Figure 1: Proposed Ugi Reaction for the Synthesis of 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one
Caption: Proposed synthetic pathway via the Ugi reaction.
Experimental Protocol (General)
The following is a generalized experimental protocol for the synthesis of a 1,4-diazaspiro[4.4]nonan-2-one core via an Ugi reaction, which can be adapted for the specific synthesis of the target compound.
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Reaction Setup: To a solution of 1,2-diaminoethane (1.0 eq) in methanol, add cyclopentanone (1.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.
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Addition of Components: To the reaction mixture, add 3-bromobenzaldehyde (1.0 eq) and a suitable isocyanide, such as tert-butyl isocyanide (1.0 eq).
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Reaction Conditions: The reaction is typically carried out at room temperature and stirred for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[8]
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one.
Causality Behind Experimental Choices:
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Methanol as Solvent: Methanol is a common solvent for Ugi reactions as it can effectively solvate the reactants and intermediates.
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Room Temperature: The Ugi reaction often proceeds efficiently at room temperature, making it an energy-efficient process.
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Monitoring by TLC: TLC is a crucial technique to track the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.
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Column Chromatography: This is a standard and effective method for the purification of organic compounds, ensuring the isolation of a high-purity product for subsequent characterization and biological evaluation.
Spectral Characterization (Predicted)
Detailed experimental spectral data for 3-(3-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one is not available. The following are predicted spectral characteristics based on the compound's structure and data from analogous compounds.[9][10]
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons: Signals corresponding to the protons on the 3-bromophenyl ring are expected in the aromatic region (δ 7.0-7.8 ppm). The substitution pattern will lead to a complex multiplet.
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Methine Proton: A signal for the proton at the C3 position is anticipated, likely as a singlet or a narrow multiplet.
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Cyclopentyl Protons: The protons of the cyclopentyl ring will appear as a series of multiplets in the aliphatic region (δ 1.5-2.5 ppm).
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Amine Protons: The N-H protons of the diazacyclic system are expected to show broad signals, the chemical shift of which can be solvent-dependent.
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region (δ 170-180 ppm).
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Aromatic Carbons: Signals for the carbons of the 3-bromophenyl ring will appear in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.
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Spiro Carbon: The quaternary spiro carbon atom will have a distinct chemical shift.
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Aliphatic Carbons: The carbons of the cyclopentyl ring and the diazacyclic core will resonate in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
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N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amide and amine groups.
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C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.
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C-Br Stretching: An absorption in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Br bond.
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Aromatic C-H and C=C Stretching: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
Reactivity and Stability
The 1,4-diazaspiro[4.4]nonan-2-one core possesses several reactive sites that can be exploited for further chemical modifications.
Figure 2: Reactivity of the 1,4-Diazaspiro[4.4]nonan-2-one Core
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